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Introduction
Aficamten is an investigational, selective, small molecule cardiac myosin inhibitor designed to

reduce the hypercontractility associated with hypertrophic cardiomyopathy (HCM). In non-

obstructive hypertrophic cardiomyopathy (nHCM), a condition characterized by myocardial

hypertrophy without significant left ventricular outflow tract (LVOT) obstruction, aficamten
targets the underlying pathophysiology by decreasing the number of active actin-myosin cross-

bridges during the cardiac cycle. This mechanism aims to alleviate symptoms and improve

cardiac function in a patient population with limited therapeutic options.

These application notes provide a summary of the key clinical findings for aficamten in nHCM,

detailed experimental protocols from clinical trials, and a representative in vitro assay for

evaluating cardiac myosin inhibitors.

Data Presentation
The following tables summarize the quantitative data from the REDWOOD-HCM (Randomized

Evaluation of Dosing With CK-274 in Obstructive Outflow Disease in HCM) Cohort 4 trial, which

specifically evaluated aficamten in patients with symptomatic nHCM.

Table 1: Baseline Characteristics of Patients in REDWOOD-HCM Cohort 4
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Characteristic Value (N=41)

Age, mean (SD), years 56 (16)

Female, n (%) 24 (59%)

NYHA Class, n (%)

    Class II 21 (51.2%)

    Class III 20 (48.8%)

LVEF, mean (SD), % 64.6 (9.1)

NT-proBNP, pg/mL >300

Data sourced from presentations of the

REDWOOD-HCM Cohort 4 trial results.[1][2]

Table 2: Efficacy of Aficamten in nHCM (REDWOOD-HCM Cohort 4)

Endpoint Result p-value

Change in NT-proBNP at

Week 10

-56% to -66% reduction from

baseline
<0.001 to <0.0001

Change in hs-cTnI at Week 10 -22% reduction from baseline <0.005

Improvement in NYHA Class

by ≥1 at Week 10
55% of patients Not reported

Patients becoming

asymptomatic (NYHA Class I)

at Week 10

29% of patients Not reported

Improvement in KCCQ-CSS at

Week 10

55% of patients with clinically

relevant improvements; mean

improvement of 10.6 points

<0.0001

Data compiled from various

reports of the REDWOOD-

HCM Cohort 4 trial.[1][3][4]
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Table 3: Safety and Tolerability of Aficamten in nHCM (REDWOOD-HCM Cohort 4)

Observation Finding

Mean Change in LVEF -5.4% (modest reduction)

Patients with LVEF < 50%
3 patients (8%), asymptomatic, resolved after

washout

Drug Discontinuations due to Adverse Events None

Most Common Adverse Events Mild fatigue (9.8%), dizziness (7.3%)

Information gathered from the safety findings of

the REDWOOD-HCM Cohort 4 trial.[1]

Experimental Protocols
Clinical Trial Protocol: REDWOOD-HCM Cohort 4 (Phase
2)
This protocol provides a detailed methodology for the open-label evaluation of aficamten in

patients with symptomatic nHCM.

1. Patient Population:

Inclusion criteria:

Diagnosed with symptomatic nHCM (NYHA Class II or III).[4]

Left ventricular ejection fraction (LVEF) ≥ 60%.[1]

N-terminal pro-B-type natriuretic peptide (NT-proBNP) > 300 pg/mL.[1]

Left ventricular outflow tract (LVOT) gradient ≤ 30 mmHg at rest and with provocation.[1]

2. Study Design:

An open-label, single-arm study.[1]
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Total duration of 12 weeks, including a 10-week treatment period and a 2-week washout

period.[2][4]

3. Treatment Regimen:

Initial dose of aficamten: 5 mg once daily.[1]

Dose escalation: The dose was titrated up to 10 mg and a maximum of 15 mg based on

echocardiographic LVEF monitoring at weeks 2, 4, and 6.[4]

Dose adjustments were made to maintain LVEF ≥ 50%.

4. Assessments:

Primary Endpoints: Safety and tolerability of aficamten.

Secondary and Exploratory Endpoints:

Change in NT-proBNP and high-sensitivity cardiac troponin I (hs-cTnI) levels from baseline

to week 10.[1]

Change in New York Heart Association (NYHA) functional class.[4]

Change in Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-

CSS).

Echocardiographic assessments of LVEF at baseline and throughout the study.[1]

5. Study Visits:

Baseline visit for eligibility screening and baseline measurements.

Follow-up visits at weeks 2, 4, 6, 10, and 12 for safety assessments, echocardiography, and

collection of biomarker and patient-reported outcome data.[4]

In Vitro Protocol: Cardiac Myosin ATPase Activity Assay
This representative protocol describes a method for evaluating the inhibitory activity of

compounds like aficamten on cardiac myosin ATPase.
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1. Materials and Reagents:

Purified bovine or human cardiac myosin.

Actin, tropomyosin, and troponin complex for reconstituted thin filaments.

Assay Buffer: 12 mM PIPES (pH 6.8), 2 mM MgCl₂, 10 mM KCl, 1 mM DTT.

ATP solution.

NADH.

Lactate dehydrogenase (LDH).

Pyruvate kinase (PK).

Phosphoenolpyruvate (PEP).

Test compound (e.g., aficamten) dissolved in DMSO.

384-well microplate.

Plate reader capable of measuring absorbance at 340 nm.

2. Procedure:

Preparation of Myosin Solution: Prepare a working solution of cardiac myosin in the assay

buffer.

Preparation of Reagent Mix: Prepare a reagent mix containing assay buffer, NADH, LDH,

PK, PEP, and ATP.

Compound Addition: Add the test compound at various concentrations to the wells of the

microplate. Include a DMSO control.

Reaction Initiation: Add the myosin solution to the wells, followed by the reagent mix to

initiate the reaction.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b8198243?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measurement: Immediately place the microplate in a plate reader pre-set to 340 nm and

37°C. Measure the rate of NADH oxidation (decrease in absorbance at 340 nm) over time.

This rate is proportional to the rate of ATP hydrolysis by myosin.

Data Analysis:

Calculate the initial rate of reaction for each concentration of the test compound.

Normalize the rates to the DMSO control.

Plot the normalized rates against the logarithm of the compound concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.
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Caption: Signaling pathway of aficamten in cardiomyocytes.
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Screening & Enrollment
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Caption: Experimental workflow of the REDWOOD-HCM Cohort 4 trial.
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Caption: Logical relationship of aficamten's mechanism to its therapeutic effects.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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